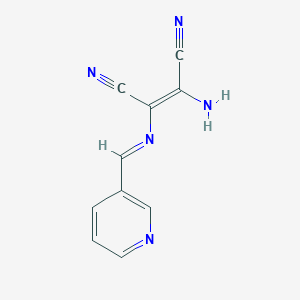

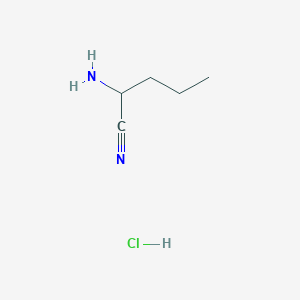

(Z)-2-amino-3-(pyridin-3-ylmethylideneamino)but-2-enedinitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

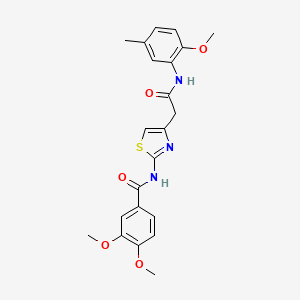

“(Z)-2-amino-3-(pyridin-3-ylmethylideneamino)but-2-enedinitrile” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .

Molecular Structure Analysis

The molecule contains a pyridine ring, which contributes to its aromaticity and stability. The presence of the amino and nitrile groups can significantly influence the compound’s reactivity .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the amino group (-NH2) can participate in acid-base reactions, and the nitrile group (-CN) can undergo hydrolysis, reduction, and other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitrile and amino groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Coordination Chemistry and Material Science

One area of application involves the study of metal ion-mediated reactions and the synthesis of coordination polymers. For example, research has explored metal ion (Ni(II) vs Co(II))-mediated unusual amine-imine interconversion in conjugated amine-ene-imine ligands. This study highlighted the intricate redox chemistry and potential applications in material science due to the structural and electronic versatility of these complexes (Bag, Barman, & Pal, 2020). Similarly, another study focused on the synthesis of metal–organic coordination polymers containing multiple chiral centers, suggesting their potential in asymmetric catalysis and materials science (Yang, Xie, Zou, Sun, & Wu, 2011).

Biological Imaging and Sensing

Related compounds have been applied in biological imaging, particularly in the development of fluorescent sensors for metal ions. For instance, midrange affinity fluorescent Zn(II) sensors from the Zinpyr family have been synthesized for biological imaging applications, indicating the relevance of these compounds in biochemistry and cellular biology (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).

Catalytic Activity

Research into the catalytic activity of related complexes has shown their utility in various chemical transformations. For example, Ti(IV) and Zr(IV) complexes derived from related ligands have demonstrated activity in asymmetric hydroamination/cyclization of aminoalkenes, showcasing their potential as catalysts in organic synthesis (Xiang, Song, & Zi, 2008).

Molecular Chemosensors

Moreover, related compounds have been developed as chemosensors for detecting metal ions. A study on a simple pyridine-based chemosensor emphasized its utility for highly sensitive and selective mercury(II) detection, underlining the importance of these compounds in environmental monitoring and safety (Pan, Zhu, Kong, Yang, Tao, Tian, Lu, & Yang, 2015).

Antimicrobial and Antitumor Studies

Lastly, zinc(II) complexes with pyridine thiazole derivatives have been synthesized and studied for their antimicrobial and antitumor activities. This research underscores the potential therapeutic applications of these complexes in medicine and pharmacology (Xun-Zhong, An-sheng, Fu-Ran, Min-Cheng, Yan-zhi, Meng, & Yu, 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-2-amino-3-(pyridin-3-ylmethylideneamino)but-2-enedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5/c11-4-9(13)10(5-12)15-7-8-2-1-3-14-6-8/h1-3,6-7H,13H2/b10-9-,15-7? |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHWWJVZIGPOKI-GEZCQDGOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NC(=C(C#N)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C=N/C(=C(/C#N)\N)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-amino-3-[(E)-[(pyridin-3-yl)methylidene]amino]but-2-enedinitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

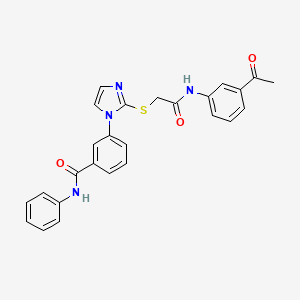

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2711457.png)

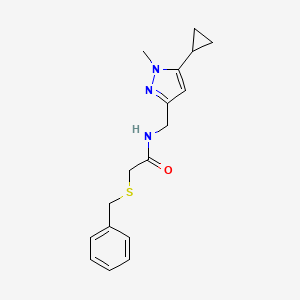

![[1-(Naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2711459.png)

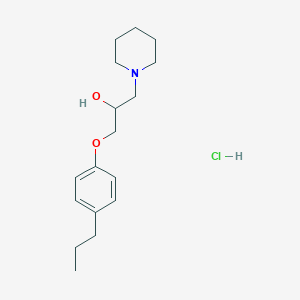

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2711465.png)

![3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2711472.png)

![3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(thiomorpholin-4-yl)propan-1-one](/img/structure/B2711480.png)